molecular formula C5H10N2O B1524354 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol CAS No. 5677-75-8

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1524354
CAS No.: 5677-75-8
M. Wt: 114.15 g/mol
InChI Key: BPUUSPXOKMMRFB-UHFFFAOYSA-N
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Description

“2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 5677-75-8 and a molecular weight of 114.15 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of compounds containing the pyrazole/thiazole scaffolds, such as “this compound”, has been achieved through the use of β-Ketoester and ethanone derivatives . The structures of the synthesized compounds were confirmed by FTIR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h1-2,6,8H,3-5H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Bioactive Compounds Development

A study detailed a general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, starting from 3-acyl-4,5-dihydrofurans reacting with hydrazines or hydroxylamine. This process was leveraged to produce 2-(pyrazolyl)ethylamine, demonstrating potential in generating bioactive compounds, including antitumor alkaloid derivatives (Chagarovskiy et al., 2016).

Catalysis and Green Chemistry

Research illustrated the utilization of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol derivatives in green chemistry, specifically in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives via an electro-catalyzed multicomponent transformation. This reaction employed ethanol as a base, emphasizing sustainable methodologies in chemical synthesis (Vafajoo et al., 2015).

Coordination Chemistry and Metal Complexes

Studies have explored the coordination behavior of this compound derivatives towards various metals, leading to the formation of complexes with potential applications in catalysis and material science. For instance, research on the reactivity of these derivatives against Pd(II), Zn(II), and Cu(II) showcased the synthesis of new complexes with diverse geometries and potential functionalities in catalytic processes (Muñoz et al., 2011).

Polymer Science and Nanotechnology

In the realm of polymer science, derivatives of this compound have been used to initiate the ring-opening polymerization of rac-lactide, demonstrating their utility in producing biodegradable plastics with potential medical applications. This showcases the versatility of these compounds in creating environmentally friendly materials (Otero et al., 2017).

Antimicrobial and Cytotoxic Applications

The development of water-soluble nanoparticles encapsulating bioactive pyrazole derivatives, such as 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol, has been reported. These nanoparticles have shown promising results in antimicrobial and cytotoxic evaluations, highlighting the potential of pyrazole derivatives in medical applications, especially as antimicrobial agents (Alfei et al., 2021).

Future Directions

The future directions for “2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol” and similar compounds could involve further exploration of their diverse pharmacological effects, as well as the synthesis of new derivatives to enhance these effects .

Properties

IUPAC Name

2-(3,4-dihydropyrazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUUSPXOKMMRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679761
Record name 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-75-8
Record name 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

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